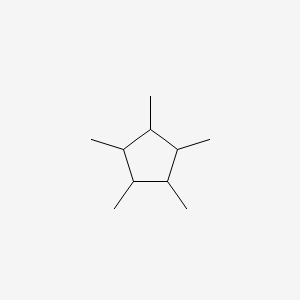
Cyclopentane, 1,2,3,4,5-pentamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentane, 1,2,3,4,5-pentamethyl- is an organic compound with the molecular formula C10H20 . It is a derivative of cyclopentane where all five hydrogen atoms on the ring are replaced by methyl groups. This compound is known for its unique structural properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentane, 1,2,3,4,5-pentamethyl- can be synthesized through several methods. One common method involves the reaction of tiglaldehyde with 2-butenyllithium, followed by a Nazarov cyclization reaction . Another method includes the addition of 2-butenyllithium to ethyl acetate, followed by acid-catalyzed dehydrocyclization .
Industrial Production Methods: Industrial production methods for cyclopentane, 1,2,3,4,5-pentamethyl- are not widely documented. the synthetic routes mentioned above can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Cyclopentane, 1,2,3,4,5-pentamethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form cyclopentane derivatives.
Substitution: It can undergo substitution reactions where one or more methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
Cyclopentane, 1,2,3,4,5-pentamethyl- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of cyclopentane, 1,2,3,4,5-pentamethyl- involves its ability to form stable anions due to its 6π electron system . This property allows it to participate in various chemical reactions, including cycloaddition reactions with electron-rich allenes to form Diels-Alder products .
Comparison with Similar Compounds
Cyclopentane, 1,2,3,4,5-pentamethyl- can be compared with other similar compounds such as:
Cyclopentadiene, 1,2,3,4,5-pentamethyl-: Similar structure but different reactivity due to the presence of double bonds.
Bis(pentamethylcyclopentadienyl)manganese (II): A complex with manganese, used in different catalytic applications.
Uniqueness: Cyclopentane, 1,2,3,4,5-pentamethyl- is unique due to its fully methylated cyclopentane ring, which imparts distinct chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C10H20 |
|---|---|
Molecular Weight |
140.27 g/mol |
IUPAC Name |
1,2,3,4,5-pentamethylcyclopentane |
InChI |
InChI=1S/C10H20/c1-6-7(2)9(4)10(5)8(6)3/h6-10H,1-5H3 |
InChI Key |
ZXVVIKMMTCNHIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C1C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















